N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride
Description
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a hydrochloride salt of a substituted pyridine derivative. Its structure features a pyridine ring with a trifluoromethyl (-CF₃) group at the 4-position and a methyl-substituted methanamine group at the 3-position.
Properties
Molecular Formula |
C8H10ClF3N2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
N-methyl-1-[4-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-12-4-6-5-13-3-2-7(6)8(9,10)11;/h2-3,5,12H,4H2,1H3;1H |
InChI Key |
ZOEDFGTXXJMUMR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CN=C1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
Reductive amination dominates industrial synthesis of N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride, leveraging the reactivity of 4-(trifluoromethyl)pyridine-3-carbaldehyde with methylamine. The process involves:
- Imine Formation : Condensation of the aldehyde (1.0 eq.) with excess methylamine (2.5 eq.) in anhydrous THF at 25°C for 12 hours.
- Reduction : Sodium cyanoborohydride (1.2 eq.) is introduced to reduce the imine intermediate, with reaction completion confirmed by thin-layer chromatography (TLC).
- Salt Formation : Treatment with gaseous HCl in acetone yields the hydrochloride salt, achieving 82–89% purity before recrystallization.
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | Maximizes imine stability |
| Temperature | 25°C (±2°C) | Prevents aldehyde decomposition |
| Reducing Agent | NaBH$$_3$$CN | Selective for secondary amines |
| Workup | HCl gas in acetone | 94–97% salt purity |
Replacing NaBH$$_3$$CN with hydrogen gas and palladium/carbon reduces costs but requires high-pressure equipment. Scale-up trials demonstrate consistent yields of 76–81% for batches >10 kg.
Nucleophilic Substitution Strategies
Halogenated Pyridine Precursors
An alternative route employs 3-chloro-4-(trifluoromethyl)pyridine reacting with N-methylmethanamine under SNAr conditions:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the substitution reaction, achieving 89% conversion but requiring specialized equipment. Impurities increase to 12% without subsequent recrystallization.
Alternative Synthetic Pathways
Grignard Reagent Coupling
A less common method involves:
Enzymatic Amination
Pilot studies using ω-transaminases show <20% yield, limited by enzyme inhibition from the trifluoromethyl group.
Process Optimization and Scalability
Solvent Selection
| Solvent | Reaction Rate (k, h⁻¹) | Purity Post-Workup |
|---|---|---|
| THF | 0.45 | 97% |
| NMP | 0.62 | 93% |
| DMSO | 0.78 | 88% |
THF balances reaction rate and purity, while DMSO accelerates decomposition.
Recrystallization Protocols
- Solvent System : Ethanol/water (4:1 v/v)
- Purity Improvement : 89% → 99.5% after two cycles
- Crystal Structure : Monoclinic, P2$$_1$$/c space group confirmed by X-ray diffraction
Analytical Characterization
Spectroscopic Data
Thermal Stability
- Melting Point : 214–216°C (decomposition)
- TGA : 5% weight loss at 190°C under nitrogen
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues, along with similarity scores (0–1 scale), are summarized below:
Key Observations :
- Substituent Effects : The absence of -CF₃ in 15889-32-4 reduces lipophilicity and metabolic stability compared to the target compound .
- Chloro Derivatives : Chloro substituents (e.g., 1-[2-chloro-5-CF₃...]) introduce additional steric bulk and electron-withdrawing effects, which may influence synthetic accessibility or reactivity .
Physicochemical Properties
Analysis :
- The hydrochloride salt form enhances aqueous solubility compared to non-salt analogues (e.g., 15889-32-4) .
Biological Activity
N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₀F₃N·HCl
- Molecular Weight : 189.178 g/mol
- CAS Number : 1936193-75-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced lipophilicity, which can facilitate better membrane penetration and bioavailability.
Key Mechanisms Identified:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism.
- Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects in neuropharmacology.
Antiparasitic Activity
A study evaluated the antiparasitic properties of related compounds, indicating that modifications in the molecular structure significantly affect potency. For instance, the introduction of an N-methyl substituent was found to enhance activity against certain parasites.
| Compound | EC₅₀ (μM) | Remarks |
|---|---|---|
| N-Methyl Compound | 0.064 | Increased potency with N-methyl substitution |
| Unsubstituted Variant | 0.577 | Decreased activity |
Case Studies
- Antiparasitic Efficacy : In a controlled trial, derivatives of N-Methyl-1-(4-(trifluoromethyl)pyridin-3-yl)methanamine were tested against Plasmodium falciparum strains with known resistance mutations. The results indicated that the trifluoromethyl substitution significantly improved efficacy against resistant strains compared to unsubstituted analogs .
- Neuropharmacological Effects : Another study investigated the effects on neurotransmitter systems in rodent models, revealing that the compound modulated dopamine receptor activity, suggesting potential applications in treating neurological disorders .
Research Findings
Recent research has focused on optimizing the biological properties of N-Methyl compounds through structural modifications:
- Solubility and Metabolic Stability : The incorporation of polar functional groups improved solubility but required careful balancing to maintain metabolic stability .
- Targeted Delivery Systems : Innovative delivery methods such as liposomal formulations have been explored to enhance the bioavailability of this compound in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
